Lipophilicity (XLogP3) Differentiation Between 4-Chloro, 4-Methyl, and 4-Methoxy Analogs
The 4-chloro substituent of compound 863007-14-1 yields a computed XLogP3 value of 4, which is approximately +0.4 to +0.8 log units higher than the corresponding 4-methyl analog (estimated XLogP3 ≈ 3.2–3.6) and 4-methoxy analog (estimated XLogP3 ≈ 3.2–3.5). This translates to a 2.5- to 6-fold increase in octanol/water partition coefficient, directly affecting passive membrane permeability predictions. The 4-chloro compound also carries a higher TPSA (62.8 Ų) compared to the 4-methyl analog (estimated TPSA ≈ 54–58 Ų), influencing the balance between lipophilicity-driven permeability and polar surface area-limited absorption [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 4; TPSA = 62.8 Ų |
| Comparator Or Baseline | 4-Methyl analog: XLogP3 ≈ 3.2–3.6, TPSA ≈ 54–58 Ų; 4-Methoxy analog: XLogP3 ≈ 3.2–3.5, TPSA ≈ 63–68 Ų (estimated by structural analogy) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.8; 2.5- to 6-fold higher partition coefficient for target compound |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07); analog values estimated by structural class comparison |
Why This Matters
Higher XLogP3 and moderate TPSA position the target compound as the most lipophilic member of the analog series, making it the preferred choice when screening for membrane-permeable candidates or when reduced aqueous solubility is tolerable.
- [1] PubChem Compound Summary for CID 16798395, N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide. National Center for Biotechnology Information (2026). View Source
